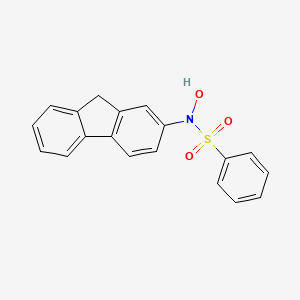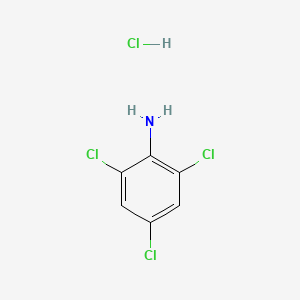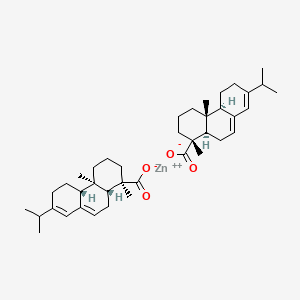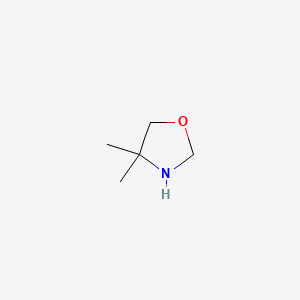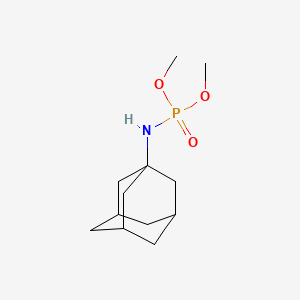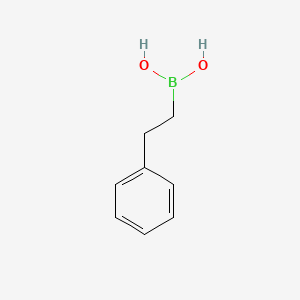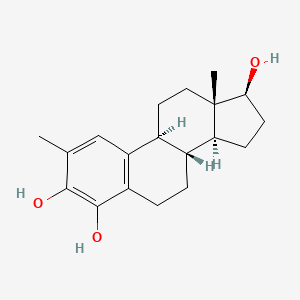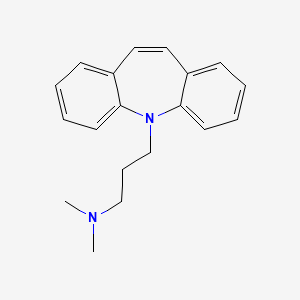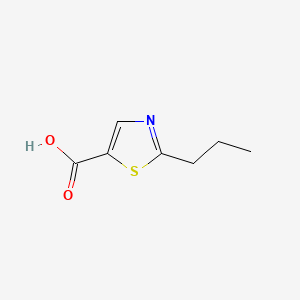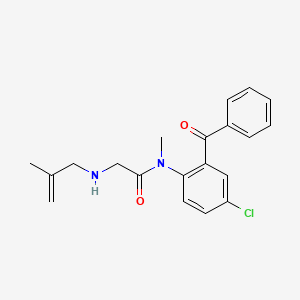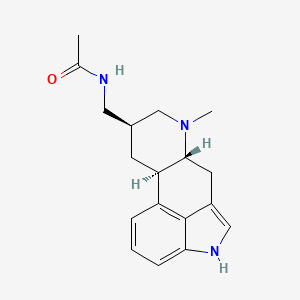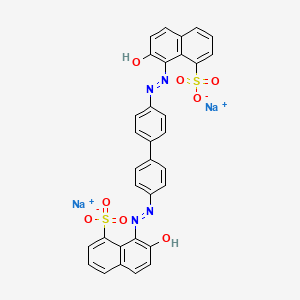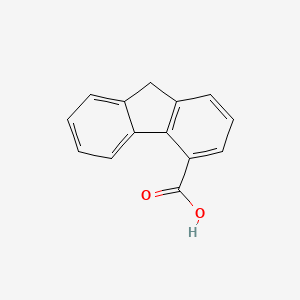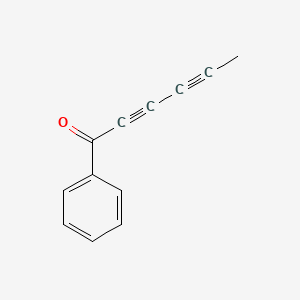
Capillin
Übersicht
Beschreibung
Capillin is a naturally occurring organic compound with the chemical formula C12H8O . It is found in the essential oil of a number of Artemisia species, including Artemisia monosperma and Artemisia dracunculus . Capillin is a biologically active substance, exhibiting strong antifungal activity and potential antitumoral properties . It has been shown to exhibit cytotoxic activity and could cause apoptosis of certain human tumor cells .
Synthesis Analysis
The substance was initially isolated from Artemisia capillaris in 1956 . A paper by Nash, B. W.; Thomas, D. A.; Warburton, W. K.; Williams, Thelma D. in 1965 discussed the preparation of capillin and some related compounds . More recently, a biocatalytic platform for the synthesis of enantiopure propargylic alcohols and amines has been demonstrated .Molecular Structure Analysis
The structure of Capillin contains acetophenone and a polyyne (pentadiynyl) portion, conjugated together as an ynone . The molecular formula is C12H8O, with an average mass of 168.191 Da and a mono-isotopic mass of 168.057510 Da .Chemical Reactions Analysis
While specific chemical reactions involving Capillin are not detailed in the sources, it is known that Capillin is a biologically active substance. It has strong antifungal activity, and it is possibly antitumoral .Physical And Chemical Properties Analysis
Capillin has a molar mass of 168.195 g·mol −1 . It has a melting point of 82–83 °C and a solubility in water of 0.0177 mg/mL .Wissenschaftliche Forschungsanwendungen
Hepatoprotective Effects :Capillin is an active component in "Yinchenhao Decoction," a traditional formula used for treating liver diseases. It is found to treat liver injury and fibrosis by inhibiting nuclear factor kappa B activation, reducing inflammatory cytokine products and oxidative stress, decreasing hepatocyte injury and apoptosis, inhibiting hepatic stellate cells activation and proliferation, enhancing hepatic stellate cells apoptosis, and decreasing extracellular matrix deposition in the liver (Zhu Shi-min, 2008).
Antitumor Effects :Capillin, a constituent of Artemisia monosperma, has been investigated for its effects on human tumor cell lines, including colon carcinoma H729, pancreatic carcinoma MIA PaCa-2, epidermoid carcinoma of the larynx HEp-2, and lung carcinoma A549. It inhibits cell proliferation and induces apoptosis, suggesting potential as a cytotoxic agent in cancer treatment (L. Whelan & M. Ryan, 2004).
Apoptosis Induction in Leukemia Cells :Capillin induces apoptosis in human leukemia HL-60 cells via the mitochondrial apoptotic pathway, potentially controlled through JNK signaling. This highlights its potential use as an anticancer drug (Y. Masuda et al., 2015).
Agricultural Applications :Studies indicate that Capillin foliar spray enhances the productivity and quality of sugar beet varieties. This suggests potential benefits in organic farming practices (M. Mubarak & D. M. Rahman, 2020).
Anti-diabetic Potential :Capillin shows promise as a therapeutic intervention for managing diabetes and associated complications due to its ability to inhibit α-glucosidase, protein tyrosine phosphatase 1B (PTP1B), and rat lens aldose reductase (RLAR) (M. Islam et al., 2016).
Insecticidal Activity :Capillin isolated from Artemisia capillaris exhibits insecticidal activity against the cigarette beetle, Lasioderma serricorne, suggesting its use as a natural insecticidal agent (T. Imai et al., 2009).
NASH Treatment :Capillin has been studied for its role in non-alcoholic steatohepatitis (NASH) treatment. It protects against NASH by suppressing NLRP3 inflammasome activation and oxidative stress (Bin Li et al., 2021).
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
495-74-9 |
|---|---|
Produktname |
Capillin |
Molekularformel |
C12H8O |
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
1-phenylhexa-2,4-diyn-1-one |
InChI |
InChI=1S/C12H8O/c1-2-3-5-10-12(13)11-8-6-4-7-9-11/h4,6-9H,1H3 |
InChI-Schlüssel |
RAZOKRUZEQERLH-UHFFFAOYSA-N |
SMILES |
CC#CC#CC(=O)C1=CC=CC=C1 |
Kanonische SMILES |
CC#CC#CC(=O)C1=CC=CC=C1 |
melting_point |
82-83°C |
Andere CAS-Nummern |
495-74-9 |
Physikalische Beschreibung |
Solid |
Synonyme |
1-phenyl-2,4-hexadiyn-1-one capillin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




